molecular formula C37H51NO5Si B11828795 N-((4R,5R,6R,7R)-6,7,8-tris(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)oct-1-en-4-yl)acetamide

N-((4R,5R,6R,7R)-6,7,8-tris(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)oct-1-en-4-yl)acetamide

Cat. No.: B11828795
M. Wt: 617.9 g/mol
InChI Key: PQXPMEMYVGAFFZ-MGXDLYCJSA-N
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Description

N-((4R,5R,6R,7R)-6,7,8-tris(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)oct-1-en-4-yl)acetamide is a useful research compound. Its molecular formula is C37H51NO5Si and its molecular weight is 617.9 g/mol. The purity is usually 95%.
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Biological Activity

N-((4R,5R,6R,7R)-6,7,8-tris(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)oct-1-en-4-yl)acetamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C37H51NO5Si
  • Molecular Weight : 617.89 g/mol
  • CAS Number : 1372800-41-3
  • LogP : 8.236 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 66.02 Ų

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of benzyloxy-containing compounds have shown effectiveness in inhibiting cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest. A study demonstrated that related compounds could induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Enzyme Inhibition

This compound may act as an inhibitor of glycosidases, enzymes critical in carbohydrate metabolism. This inhibition can affect various biological processes such as cell signaling and immune responses. The glycosidase inhibitory activity is attributed to the compound's ability to mimic substrate structures, thereby blocking enzyme activity .

Anti-inflammatory Effects

The compound's structural motifs suggest potential anti-inflammatory properties. Compounds with similar benzyloxy groups have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests that this compound may also exhibit such effects through modulation of inflammatory mediators .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on structurally similar compounds revealed IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa and MCF-7).
Enzyme Inhibition Research demonstrated that related compounds inhibited α-glucosidase with IC50 values ranging from 10 to 50 µM .
Anti-inflammatory Effects Compounds similar to N-acetamide derivatives showed a reduction in TNF-alpha production in LPS-stimulated macrophages.

The biological activities of N-acetamide derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Competitive inhibition of glycosidases impacting cellular metabolism.
  • Cytokine Modulation : Reduction of inflammatory cytokines through NF-kB pathway inhibition.

Scientific Research Applications

  • LogP : 8.236 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 66.02 Ų

These properties suggest that the compound may exhibit significant biological activity due to its ability to penetrate lipid membranes.

Medicinal Chemistry

  • Anticancer Research :
    • The compound's structure allows it to interact with biological targets that are relevant in cancer pathways. Studies have indicated that similar compounds can inhibit key enzymes involved in tumor growth.
    • A case study involving related benzyloxy derivatives demonstrated their effectiveness in reducing tumor cell proliferation through apoptosis induction mechanisms.
  • Glycoscience :
    • N-((4R,5R,6R,7R)-6,7,8-tris(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)oct-1-en-4-yl)acetamide serves as a precursor for synthesizing glycosides and iminosugars. These compounds have shown promise in modulating glycosylation processes which are crucial in cell signaling and immune response.
    • A documented synthesis pathway highlights the conversion of this compound into various glycosylated forms that exhibit enhanced biological activity against certain pathogens.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit glycosidases, which are enzymes that play a vital role in carbohydrate metabolism. Inhibition studies showed that derivatives of this compound could effectively block these enzymes, leading to potential therapeutic applications in metabolic disorders.
  • Drug Development :
    • Its structural features make it a candidate for developing new drugs targeting specific receptors involved in metabolic pathways. Research has indicated that modifications to the benzyloxy groups can enhance binding affinity and selectivity for these receptors.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing apoptosis as the primary mechanism of action.

Case Study 2: Glycosylation Modulation

Another research project focused on using this compound as a building block for synthesizing glycosides with potential antiviral properties. The study reported successful glycosylation reactions yielding compounds that exhibited inhibitory effects on viral replication in vitro.

Properties

Molecular Formula

C37H51NO5Si

Molecular Weight

617.9 g/mol

IUPAC Name

N-[(4R,5R,6R,7R)-5-[tert-butyl(dimethyl)silyl]oxy-6,7,8-tris(phenylmethoxy)oct-1-en-4-yl]acetamide

InChI

InChI=1S/C37H51NO5Si/c1-8-18-33(38-29(2)39)35(43-44(6,7)37(3,4)5)36(42-27-32-23-16-11-17-24-32)34(41-26-31-21-14-10-15-22-31)28-40-25-30-19-12-9-13-20-30/h8-17,19-24,33-36H,1,18,25-28H2,2-7H3,(H,38,39)/t33-,34-,35-,36-/m1/s1

InChI Key

PQXPMEMYVGAFFZ-MGXDLYCJSA-N

Isomeric SMILES

CC(=O)N[C@H](CC=C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)NC(CC=C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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